4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-6-(azepan-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of anthracene, hydrazine, azepane, nitrophenyl, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-(AZEPAN-1-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Anthracene Derivative: The anthracene moiety can be synthesized through a Suzuki coupling reaction involving anthracene-9-boronic acid and an appropriate aryl halide.
Hydrazone Formation: The anthracene derivative is then reacted with hydrazine hydrate to form the hydrazone intermediate.
Triazine Ring Formation: The hydrazone intermediate undergoes cyclization with cyanuric chloride to form the triazine ring.
Final Coupling: The azepane and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: The compound’s anthracene moiety makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Catalysis: The triazine ring can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Biology and Medicine
Anticancer Agents: The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer drug development.
Antimicrobial Agents: The nitrophenyl group imparts antimicrobial properties, making it useful in developing new antibiotics.
Industry
Mechanism of Action
The compound exerts its effects through various mechanisms:
DNA Intercalation: The anthracene moiety can intercalate with DNA, disrupting replication and transcription processes.
Redox Activity: The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Ligand Binding: The triazine ring can coordinate with metal ions, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and 9-anthracenecarboxaldehyde.
Triazine Derivatives: Compounds like melamine and cyanuric acid.
Hydrazone Derivatives: Compounds like phenylhydrazone and benzylhydrazone.
Uniqueness
Its ability to intercalate with DNA, undergo redox reactions, and act as a ligand in coordination chemistry sets it apart from other similar compounds .
Properties
Molecular Formula |
C30H28N8O2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-N-[(E)-anthracen-9-ylmethylideneamino]-6-(azepan-1-yl)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C30H28N8O2/c39-38(40)24-15-13-23(14-16-24)32-28-33-29(35-30(34-28)37-17-7-1-2-8-18-37)36-31-20-27-25-11-5-3-9-21(25)19-22-10-4-6-12-26(22)27/h3-6,9-16,19-20H,1-2,7-8,17-18H2,(H2,32,33,34,35,36)/b31-20+ |
InChI Key |
VAYPSQOTXSOMIB-AJBULDERSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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